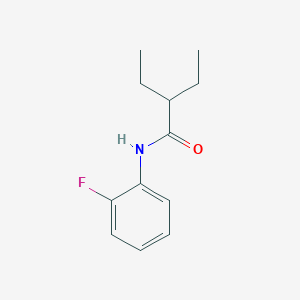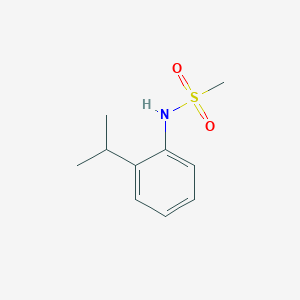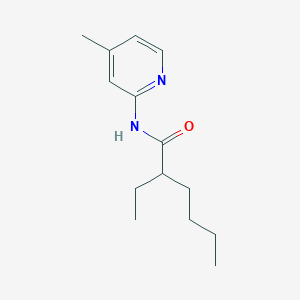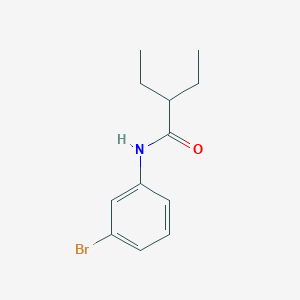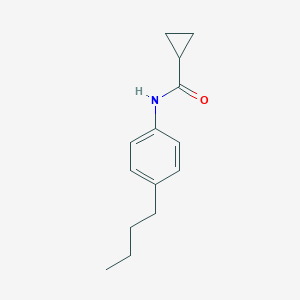
2-(2,4-dichlorophenoxy)-N-(2-ethoxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dichlorophenoxy)-N-(2-ethoxyphenyl)propanamide, also known as A771726, is a synthetic compound that has been extensively studied for its potential use in the treatment of autoimmune diseases. It belongs to the class of drugs known as disease-modifying antirheumatic drugs (DMARDs), which are designed to slow down the progression of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
Mécanisme D'action
The exact mechanism of action of 2-(2,4-dichlorophenoxy)-N-(2-ethoxyphenyl)propanamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in the immune response. This leads to a reduction in inflammation and joint damage in autoimmune diseases.
Biochemical and Physiological Effects:
2-(2,4-dichlorophenoxy)-N-(2-ethoxyphenyl)propanamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of certain cytokines, which are involved in the immune response, and to inhibit the activity of certain enzymes involved in the inflammatory response. It has also been shown to reduce joint damage in animal models of rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2,4-dichlorophenoxy)-N-(2-ethoxyphenyl)propanamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the immune response and the mechanisms underlying autoimmune diseases. One limitation of using 2-(2,4-dichlorophenoxy)-N-(2-ethoxyphenyl)propanamide in lab experiments is that it is a synthetic compound and may not fully replicate the effects of natural compounds in the body.
Orientations Futures
There are a number of future directions for research on 2-(2,4-dichlorophenoxy)-N-(2-ethoxyphenyl)propanamide. One area of interest is the development of more selective inhibitors of the enzymes targeted by 2-(2,4-dichlorophenoxy)-N-(2-ethoxyphenyl)propanamide, which could lead to more effective treatments for autoimmune diseases. Another area of interest is the development of new DMARDs that target different aspects of the immune response, which could provide additional treatment options for patients with autoimmune diseases. Finally, there is also interest in exploring the potential use of 2-(2,4-dichlorophenoxy)-N-(2-ethoxyphenyl)propanamide in other diseases, such as cancer, where inflammation and immune dysfunction play a role.
Méthodes De Synthèse
The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-ethoxyphenyl)propanamide involves several steps, starting with the reaction of 2,4-dichlorophenol with ethylene oxide to form 2-(2,4-dichlorophenoxy)ethanol. The ethanol is then reacted with 2-ethoxyaniline in the presence of a catalyst to form 2-(2,4-dichlorophenoxy)-N-(2-ethoxyphenyl)propanamide.
Applications De Recherche Scientifique
2-(2,4-dichlorophenoxy)-N-(2-ethoxyphenyl)propanamide has been extensively studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. It has been shown to have a disease-modifying effect, meaning that it can slow down the progression of these diseases and prevent joint damage.
Propriétés
Formule moléculaire |
C17H17Cl2NO3 |
|---|---|
Poids moléculaire |
354.2 g/mol |
Nom IUPAC |
2-(2,4-dichlorophenoxy)-N-(2-ethoxyphenyl)propanamide |
InChI |
InChI=1S/C17H17Cl2NO3/c1-3-22-16-7-5-4-6-14(16)20-17(21)11(2)23-15-9-8-12(18)10-13(15)19/h4-11H,3H2,1-2H3,(H,20,21) |
Clé InChI |
YBYRLPVXEJCIHI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |
SMILES canonique |
CCOC1=CC=CC=C1NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



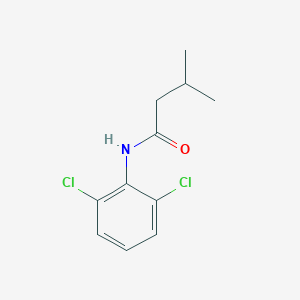

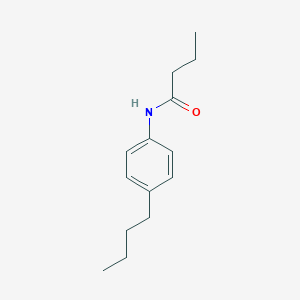

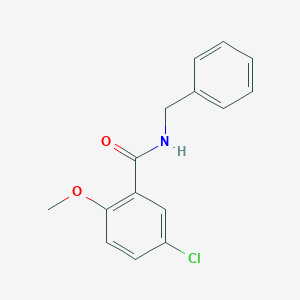


![4-ethoxy-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B291593.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B291595.png)
